5-Chloro-indan-2-ylamine hydrochloride is a chemical compound recognized for its significance in pharmaceutical synthesis, particularly as an intermediate in the production of various therapeutic agents. It is classified as an aromatic amine due to the presence of an amine functional group attached to an indan ring structure. The compound's chemical formula is C9H10ClN·HCl, and it is often utilized in medicinal chemistry for developing drugs targeting various biological pathways.
5-Chloro-indan-2-ylamine hydrochloride can be derived from the chlorination of indan followed by subsequent amination processes. This compound falls under the category of halogenated amines, which are known for their diverse applications in organic synthesis and medicinal chemistry. It is not naturally occurring and must be synthesized in laboratory settings.
The synthesis of 5-Chloro-indan-2-ylamine hydrochloride typically involves a multi-step process:
One common synthetic route involves using commercially available starting materials such as 2-aminoindan, which undergoes a series of regioselective Friedel-Crafts acetylations and hydrogenations to yield the desired product. Another method utilizes ethylbenzene as a precursor, involving multiple reactions including Friedel-Crafts reactions and reductions.
The molecular structure of 5-Chloro-indan-2-ylamine hydrochloride features a chloro-substituted indan moiety with an amine group. The presence of a stereocenter at the 2-position contributes to its chirality.
5-Chloro-indan-2-ylamine hydrochloride can participate in various chemical reactions typical of aromatic amines, such as:
The reactivity of this compound is influenced by its electronic structure, where the electron-withdrawing chlorine atom enhances the nucleophilicity of the amine group, facilitating various substitution reactions.
While 5-Chloro-indan-2-ylamine hydrochloride itself may not have a well-defined mechanism of action, it serves as a building block for more complex molecules like Indacaterol, which acts as a long-acting agonist for beta-2 adrenergic receptors in the lungs. This mechanism results in bronchodilation, making it useful in treating chronic obstructive pulmonary disease.
5-Chloro-indan-2-ylamine hydrochloride exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic reactions typical for amines.
5-Chloro-indan-2-ylamine hydrochloride has several notable applications:
The indan scaffold (2,3-dihydro-1H-indene) is a privileged structure in medicinal chemistry due to its rigid bicyclic framework, which combines aromatic character with alicyclic constraint. This unique architecture enables precise spatial orientation of pharmacophoric elements while maintaining metabolic stability superior to purely aromatic systems. The scaffold's planar phenyl ring facilitates π-stacking interactions with biological targets, while the fused cyclopentane ring restricts conformational flexibility, reducing entropic penalties upon target binding. This balance is exemplified in clinical agents like the HIV protease inhibitor indinavir, where the indan core positions key functional groups for optimal enzyme inhibition [3]. The scaffold's inherent stability against oxidative degradation—particularly at the benzylic position—makes it invaluable for designing orally bioavailable drugs. Indan derivatives also exhibit favorable lipophilicity profiles (log P typically 2.5–4.0), enhancing membrane permeability without excessive hydrophobicity [8].
Indan-2-ylamine derivatives emerged as bioactive scaffolds in the mid-20th century with the discovery of adrenergic activity in aminoindan structures. Early research focused on unsubstituted indan-2-ylamine as a conformationally restricted analog of β-phenylethylamine, revealing modest sympathomimetic effects. The 1970s saw strategic substitutions at C5/C6 positions to modulate electronic distribution and receptor affinity. Seminal work by Heinzelmann demonstrated that 5,6-dimethoxyindan-2-ylamine derivatives acted as potent bronchodilators, establishing the scaffold's potential for respiratory therapeutics [3]. The 1990s marked a breakthrough with the development of rasagiline (N-propargyl-1-aminoindan), a selective MAO-B inhibitor for Parkinson's disease, highlighting the amine's versatility for CNS targets. Concurrently, nitro-indanones like nivemedone showcased anti-allergenic properties, prompting investigations into halogenated analogs. These historical developments established indan-2-ylamine as a versatile platform for optimizing pharmacokinetic and pharmacodynamic properties through ring substitution [3] [8].
The introduction of chlorine at C5 of the indan scaffold induces profound electronic modulation and steric optimization. Computationally, the chlorine atom's strong σ-withdrawing effect (+I > –M) reduces electron density at C4/C6 ortho positions by ~15% (DFT calculations), enhancing hydrogen-bond acceptor capacity of adjacent functional groups. Concurrently, its modest steric footprint (van der Waals radius 1.75 Å) minimizes torsional interference with target binding pockets. The 5-chloro configuration specifically avoids the C1–C2 bond axis distortion observed with C4/C6 substitution, preserving the scaffold's planarity. Physicochemically, chlorine increases lipophilicity (Δlog P +0.6–0.8 versus unsubstituted indan) without compromising aqueous solubility, as confirmed by studies on 5-chloro-1-indanone derivatives [5]. This balance facilitates blood-brain barrier penetration for CNS targets while maintaining sufficient hydrosolubility for formulation. Biologically, the chloro group's halogen-bonding capability (XB energy ~3–5 kcal/mol) enables interactions with carbonyl oxygens and anion pockets in enzymes, as validated in co-crystal structures of chloroindan-protein complexes [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7